molecular formula C20H19NO5 B11044883 9-(3,5-Dimethoxyphenyl)-6-methoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

9-(3,5-Dimethoxyphenyl)-6-methoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

Cat. No.: B11044883
M. Wt: 353.4 g/mol
InChI Key: LGJCFMXXNMRJEO-UHFFFAOYSA-N
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Description

9-(3,5-Dimethoxyphenyl)-6-methoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is a complex organic compound with a unique structure that combines a furoquinoline core with methoxy and dimethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-Dimethoxyphenyl)-6-methoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethoxyphenylacetonitrile with suitable reagents can lead to the formation of the desired furoquinoline structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-Dimethoxyphenyl)-6-methoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can convert the furoquinoline core into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

9-(3,5-Dimethoxyphenyl)-6-methoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3,5-Dimethoxyphenyl)-6-methoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one involves its interaction with molecular targets such as extracellular signal-regulated kinases (ERKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting these pathways, the compound can suppress cancer cell metastasis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3,5-Dimethoxyphenyl)-6-methoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is unique due to its specific substitution pattern and the presence of both methoxy and dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

9-(3,5-dimethoxyphenyl)-6-methoxy-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C20H19NO5/c1-23-12-4-5-15-16(9-12)21-17-10-26-20(22)19(17)18(15)11-6-13(24-2)8-14(7-11)25-3/h4-9,18,21H,10H2,1-3H3

InChI Key

LGJCFMXXNMRJEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=C(N2)COC3=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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